2-Chloro-6-methyl-benzooxazole belongs to a class of organic compounds called heterocycles. These molecules contain a ring structure where at least one atom is not carbon. In this case, the ring includes nitrogen and oxygen atoms. Heterocycles are found in many natural products and are of interest in drug discovery due to their potential biological activity .
The presence of a chlorine atom (Cl) and a methyl group (CH3) on the benzooxazole ring can potentially influence the molecule's interaction with other molecules. Chlorine can affect electronic properties, while the methyl group can influence solubility and interaction with biological targets.
The scarcity of information on specific research applications suggests that 2-Chloro-6-methyl-benzooxazole might be a relatively new compound or one that has not been extensively studied yet.
2-Chloro-6-methylbenzooxazole is a heterocyclic compound characterized by its molecular formula and a molecular weight of 167.59 g/mol. This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure features a chlorinated aromatic ring fused to an oxazole moiety, contributing to its unique chemical properties and potential reactivity in various applications .
Research indicates that compounds related to 2-chloro-6-methylbenzooxazole exhibit significant biological activity, particularly in anti-inflammatory and anticancer applications. Similar compounds have been shown to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .
Furthermore, studies have demonstrated that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, suggesting its potential as an anticancer agent.
The synthesis of 2-chloro-6-methylbenzooxazole typically involves several methods:
In industrial settings, the synthesis may utilize high-temperature reactions (150-170°C) under pressure with phosphorus trichloride to achieve high yields efficiently. The process is often optimized for cost-effectiveness and environmental considerations .
2-Chloro-6-methylbenzooxazole has various applications across different fields:
Interaction studies involving 2-chloro-6-methylbenzooxazole focus on its biochemical interactions with enzymes, proteins, and cellular pathways. It has been noted for its ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to the formation of reactive intermediates that may affect cellular macromolecules, influencing various biochemical pathways .
Several compounds share structural similarities with 2-chloro-6-methylbenzooxazole. These include:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Chloro-6-methylbenzooxazole | Heterocyclic | Anti-inflammatory, anticancer | Chlorine substitution |
| Benzoxazole | Heterocyclic | Antimicrobial | Basic structure without chlorine |
| 5-Chloro-2-methylbenzoxazole | Chlorinated derivative | Antifungal | Different chlorine position |
| 2-Methylbenzothiazole | Heterocyclic | Antiparasitic | Contains sulfur instead of nitrogen |
The uniqueness of 2-chloro-6-methylbenzooxazole lies in its specific chlorine substitution pattern and its demonstrated biological activities, which may not be present in other similar compounds. This distinctive feature enhances its potential utility in medicinal chemistry and related fields .
The molecular formula of 2-chloro-6-methyl-benzooxazole is C₈H₆ClNO, reflecting the presence of eight carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom [1] [2]. The compound possesses a molar mass of 167.59 grams per mole, which has been consistently reported across multiple chemical databases and experimental determinations [2] [3]. The Chemical Abstracts Service has assigned the registry number 3621-83-8 to this compound, providing a unique identifier for chemical literature and regulatory purposes [1] [2].
Table 1: Fundamental Molecular Properties of 2-Chloro-6-methyl-benzooxazole
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₈H₆ClNO | Experimental |
| Molar Mass (g/mol) | 167.59 | Experimental |
| CAS Registry Number | 3621-83-8 | CAS Registry |
| IUPAC Name | 2-chloro-6-methyl-1,3-benzoxazole | IUPAC Nomenclature |
| Density (g/cm³) | 1.311 ± 0.06 (Predicted) | Computational Prediction |
| Boiling Point (°C) | 116-117 (at 10 Torr) | Experimental |
| Predicted pKa | 0.92 ± 0.30 (Predicted) | Computational Prediction |
The exact mass determination yields 167.014501 atomic mass units, providing precise molecular weight information essential for mass spectrometric analysis and identification [1]. This molecular composition places the compound within the middle range of benzoxazole derivatives in terms of molecular weight, making it suitable for various synthetic and analytical applications [2] [3].
The structural formula of 2-chloro-6-methyl-benzooxazole follows standard chemical drawing conventions established by the International Union of Pure and Applied Chemistry [1]. The benzoxazole core consists of a fused benzene ring and oxazole ring, where the oxazole ring contains nitrogen at position 3 and oxygen at position 1 according to systematic numbering [2] [3]. The chlorine substituent occupies position 2 of the oxazole ring, while the methyl group is positioned at carbon 6 of the benzene ring portion [1] [2].
The compound's SMILES notation is represented as Cc1ccc2nc(Cl)oc2c1, providing a linear text representation that encodes the molecular structure in a computer-readable format [1]. The InChI key CLEOKTJHYLXEKQ-UHFFFAOYSA-N serves as a unique molecular identifier derived from the International Chemical Identifier system [1]. These standardized representations facilitate database searches and computational chemistry applications while ensuring consistent structural interpretation across different chemical information systems [2].
The systematic IUPAC nomenclature designates this compound as 2-chloro-6-methyl-1,3-benzoxazole, reflecting the precise positions of the substituents according to established naming conventions [1] [2]. Alternative nomenclature systems may refer to this compound as 2-chloro-6-methylbenzo[d]oxazole or benzoxazole, 2-chloro-6-methyl-, demonstrating the various acceptable naming approaches in chemical literature [2] [3].
The three-dimensional molecular geometry of 2-chloro-6-methyl-benzooxazole exhibits a planar arrangement characteristic of aromatic heterocyclic systems [4] [5]. Computational studies and crystallographic analysis of related benzoxazole derivatives reveal that the benzoxazole ring system maintains planarity with maximum deviations typically less than 0.02 Angstroms from the mean molecular plane [5] [6]. This planar conformation arises from the extended π-electron conjugation system that encompasses both the benzene and oxazole rings [7] [8].
The molecular structure lacks chiral centers, resulting in an achiral compound that does not exhibit optical isomerism [5]. The rigid planar framework imposed by the fused ring system restricts conformational flexibility, with the methyl and chlorine substituents maintaining fixed orientations relative to the benzoxazole plane [4] [6]. Molecular mechanics calculations indicate that the preferred conformation places the methyl group in the plane of the aromatic system, while the chlorine atom adopts a similar coplanar arrangement [5].
Crystallographic studies of analogous 2-substituted benzoxazole derivatives demonstrate that these compounds typically adopt trans configurations with respect to substituents when present in crystal lattices [5] [6]. The three-dimensional structure exhibits C₁ point group symmetry due to the asymmetric substitution pattern, distinguishing it from the higher symmetry observed in unsubstituted benzoxazole [6].
The electronic structure of 2-chloro-6-methyl-benzooxazole is characterized by an extensive π-electron delocalization system spanning the entire benzoxazole framework [7] [8]. Molecular orbital calculations using density functional theory methods reveal that the highest occupied molecular orbital energy levels are influenced by both the electron-donating methyl group and the electron-withdrawing chlorine substituent [7] [9]. The benzoxazole ring system exhibits aromatic character with significant contribution from resonance structures that delocalize electron density across the heterocyclic framework [8].
The HOMO-LUMO energy gap calculated for benzoxazole derivatives typically ranges between 3.5 to 4.2 electron volts, indicating substantial electronic stability [7]. The presence of the methyl group at position 6 introduces electron density into the aromatic system through hyperconjugation effects, while the chlorine atom at position 2 withdraws electron density through its electronegativity [8] [9]. These opposing electronic effects create a unique charge distribution pattern that influences the compound's reactivity and spectroscopic properties [7].
Natural bond orbital analysis reveals significant delocalization of nitrogen lone pair electrons into the adjacent aromatic π-system, contributing to the overall aromatic stabilization energy [9]. The oxazole nitrogen participates in resonance interactions that extend throughout the fused ring system, while the oxygen atom contributes both lone pair electrons and participates in π-bonding interactions [7] [8]. Photoelectron spectroscopy studies on related benzoxazole compounds indicate electron affinities in the range of 2.5 to 3.0 electron volts for the radical species [10].
Comparative analysis of 2-chloro-6-methyl-benzooxazole with other benzoxazole derivatives reveals distinctive structural and electronic characteristics that influence its chemical behavior [11] [12]. The simultaneous presence of both electron-withdrawing chlorine and electron-donating methyl substituents creates a unique electronic environment that differentiates this compound from mono-substituted benzoxazole derivatives [2] [13].
Table 2: Comparison of Selected Benzoxazole Derivatives
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Substitution Pattern |
|---|---|---|---|---|
| Benzoxazole (parent) | C₇H₅NO | 119.12 | 273-53-0 | Unsubstituted |
| 2-Chloro-6-methyl-benzooxazole | C₈H₆ClNO | 167.59 | 3621-83-8 | 2-Cl, 6-CH₃ |
| 6-Chloro-2-methyl-benzoxazole | C₈H₆ClNO | 167.59 | 63816-18-2 | 6-Cl, 2-CH₃ |
| 2-Methyl-benzoxazole | C₈H₇NO | 133.15 | 95-21-6 | 2-CH₃ |
| 6-Chloro-benzoxazole | C₇H₄ClNO | 153.57 | 615-18-9 | 6-Cl |
The isomeric relationship between 2-chloro-6-methyl-benzooxazole and 6-chloro-2-methyl-benzoxazole demonstrates how positional substitution affects molecular properties [14] [13]. While both compounds share identical molecular formulas and molar masses, their distinct substitution patterns result in different electronic distributions and consequently different chemical reactivities [2] [13]. The 6-chloro-2-methyl isomer exhibits a melting point of 42-43°C, providing a useful comparison point for physical property evaluation [14].
When compared to the parent benzoxazole compound, the addition of chlorine and methyl substituents increases the molecular mass by 48.47 grams per mole, representing a 40.7% increase [1] [2]. This molecular weight enhancement, combined with the altered electronic structure, significantly modifies the compound's physical and chemical properties compared to the unsubstituted parent compound [8]. The electron-withdrawing effect of chlorine at position 2 particularly influences the basicity of the benzoxazole nitrogen, reducing its nucleophilic character compared to alkyl-substituted derivatives [15] [16].